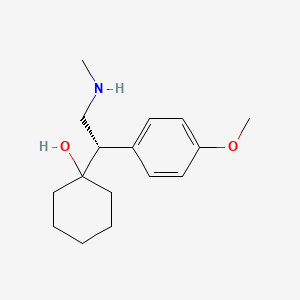
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate is a complex organic compound that features a quinuclidine moiety, a hydroxy group, and two thiophene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate typically involves multi-step organic reactions. One common approach is the condensation of quinuclidine derivatives with thiophene-based reagents under controlled conditions. The reaction often requires catalysts such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions on the thiophene rings can produce a variety of substituted thiophenes .
Aplicaciones Científicas De Investigación
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of (S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The quinuclidine moiety can interact with neurotransmitter receptors, while the thiophene rings may participate in electron transfer processes. These interactions can modulate various biological activities, including enzyme inhibition and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Quinuclidine derivatives: Compounds with similar quinuclidine structures but different functional groups.
Thiophene derivatives: Compounds with thiophene rings but different substituents.
Uniqueness
(S)-Quinuclidin-3-yl-2-hydroxy-2,2-di(thiophen-2-yl)acetate is unique due to the combination of its quinuclidine and thiophene moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Propiedades
Número CAS |
2020375-99-7 |
|---|---|
Fórmula molecular |
C17H19NO3S2 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2/t13-/m1/s1 |
Clave InChI |
GYDFTKNRHZMENP-CYBMUJFWSA-N |
SMILES isomérico |
C1CN2CCC1[C@@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(3S,3aR,6S,6aS)-3-morpholin-4-yl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15193029.png)





